1-(3,4-Dichlorophenyl)ethyl 2,2,2-trichloroethanimidate
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Overview
Description
1-(3,4-Dichlorophenyl)ethyl 2,2,2-trichloroethanimidate is a chemical compound with the molecular formula C10H8Cl5NO It is known for its unique structure, which includes both dichlorophenyl and trichloroethanimidate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)ethyl 2,2,2-trichloroethanimidate typically involves the reaction of 3,4-dichlorophenethylamine with trichloroacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH levels.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)ethyl 2,2,2-trichloroethanimidate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the trichloroethanimidate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,4-Dichlorophenyl)ethyl 2,2,2-trichloroethanimidate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)ethyl 2,2,2-trichloroethanimidate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenethylamine: A related compound with similar structural features but different functional groups.
1-(2,4-Dichlorophenyl)-3-[(5-ethyl-4,6-dihydroxy-2-pyrimidinyl)thio]-2,5-pyrrolidinedione: Another compound with dichlorophenyl groups but different overall structure
Uniqueness
1-(3,4-Dichlorophenyl)ethyl 2,2,2-trichloroethanimidate is unique due to its combination of dichlorophenyl and trichloroethanimidate groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
CAS No. |
820260-69-3 |
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Molecular Formula |
C10H8Cl5NO |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)ethyl 2,2,2-trichloroethanimidate |
InChI |
InChI=1S/C10H8Cl5NO/c1-5(17-9(16)10(13,14)15)6-2-3-7(11)8(12)4-6/h2-5,16H,1H3 |
InChI Key |
IVQOCYSVJPNRGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)OC(=N)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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